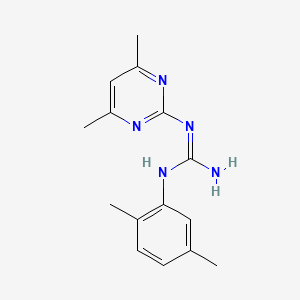

![molecular formula C22H16N2O2 B5435607 1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one]](/img/structure/B5435607.png)

1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one]

Übersicht

Beschreibung

1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one] is a useful research compound. Its molecular formula is C22H16N2O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one] is 340.121177757 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one] including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- This compound has been synthesized and characterized, revealing interesting molecular structures and interactions. For instance, in one study, the crystal packing was stabilized by weak intermolecular hydrogen bonds and π-π stacking interactions (Wang, Gong, Sun, & Yao, 2013).

Electropolymerization and Conducting Polymers

- The compound's low oxidation potential facilitates its electropolymerization, leading to the formation of conducting polymers. These polymers are noted for their high electroactivity and stability in their conducting form (Larmat, Soloducho, Katritzky, & Reynolds, 1996).

Molecular Structures and Ligand Conformation

- Studies on bis(pyridiniopropyl)benzene derivatives show distinct molecular structures based on ligand conformation, which affects inter- and intramolecular π-π stacking. This indicates potential applications in molecular engineering and design (Koizumi, Tsutsui, & Tanaka, 2003).

Phase Transfer Catalysis

- The compound has been used in synthesizing bis[1-(2-aroyl-3-aryl)cyclopropylcarbonyl]benzenes and pyridines under Phase Transfer Catalysis, highlighting its versatility in organic synthesis (Reddy, Seenaiah, Padmaja, & Reddy, 1993).

Liquid Crystalline Polyurethanes

- Research into liquid crystalline polyurethanes involved this compound, leading to polymers exhibiting thermotropic liquid crystalline properties. This application is significant in the field of material science and engineering (Hao-bo, Yunfeng, & Zheng, 2006).

Coordination Polymers and Sensors

- The compound's structure has been utilized in creating coordination polymers with potential applications as luminescent sensors for metal ions, demonstrating its utility in analytical chemistry (Liu, Yu, Han, Chen, & Cheng, 2019).

Antioxidant Activity

- Studies have shown that derivatives of this compound exhibit significant antioxidant activity, providing insights into its potential use in pharmacology and biochemistry (Lavanya, Padmavathi, & Padmaja, 2014).

Novel Polymer Synthesis

- The compound has been involved in the synthesis of novel polymers, like hyperbranched polymers, which have unique optical properties. This application is crucial in the development of advanced materials (Kwak & Masuda, 2002).

Eigenschaften

IUPAC Name |

(E)-3-pyridin-2-yl-1-[4-[(E)-3-pyridin-2-ylprop-2-enoyl]phenyl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21(13-11-19-5-1-3-15-23-19)17-7-9-18(10-8-17)22(26)14-12-20-6-2-4-16-24-20/h1-16H/b13-11+,14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMILOAZQVYDST-PHEQNACWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C(=O)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-yl)-3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5435525.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5435536.png)

![2-(1,3-benzothiazol-2-yl)-3-[5-(2-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5435543.png)

![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5435553.png)

![N~2~-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5435573.png)

![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5435584.png)

![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435614.png)

![N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide](/img/structure/B5435630.png)

![Ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5435636.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4H-pyran-4-one](/img/structure/B5435644.png)

![4-methoxy-N-[(Z)-3-(naphthalen-2-ylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5435646.png)